molecular formula C11H12O3 B2742395 Methyl 3-formyl-2,4-dimethylbenzoate CAS No. 1958106-09-6

Methyl 3-formyl-2,4-dimethylbenzoate

Cat. No.: B2742395
CAS No.: 1958106-09-6
M. Wt: 192.214
InChI Key: SSFJOKUOIUWZNZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2,4-dimethylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 3-position and methyl groups at the 2- and 4-positions on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of 2,4-dimethylbenzoic acid, followed by esterification. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where 2,4-dimethylbenzoic acid reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-2,4-dimethylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-formyl-2,4-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-2,4-dimethylbenzoate depends on its specific application. In biochemical assays, the formyl group can interact with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can be used to study enzyme kinetics and protein-ligand interactions. In medicinal chemistry, the compound’s formyl group can undergo various transformations, enabling the synthesis of bioactive molecules that target specific pathways and receptors .

Comparison with Similar Compounds

Methyl 3-formyl-2,4-dimethylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and versatility in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-formyl-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)8(2)10(7)6-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFJOKUOIUWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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